Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
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Overview
Description
Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a chemical compound known for its diverse applications in various fields. It is a derivative of carbamic acid and features a complex structure that includes a benzofuranyl ester group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves the reaction of carbamic acid derivatives with appropriate alcohols and thiols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal conditions, such as temperature, pressure, and pH, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, ((dibutylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, ((dodecyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate
Uniqueness
Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its specific ester and thioether functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
86627-78-3 |
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Molecular Formula |
C22H35NO4S |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(decoxysulfanylmethyl)carbamate |
InChI |
InChI=1S/C22H35NO4S/c1-4-5-6-7-8-9-10-11-15-25-28-17-23-21(24)26-19-14-12-13-18-16-22(2,3)27-20(18)19/h12-14H,4-11,15-17H2,1-3H3,(H,23,24) |
InChI Key |
UMPKLLKKQXPEGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOSCNC(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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